4-(5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazol-2-yl)phenol
Description
This compound is a structurally complex heterocyclic molecule featuring a fused tricyclic thia-system (8-thiatricyclo[7.4.0.0^{2,7}]trideca-hexaene) linked to a 1H-imidazole core substituted with a phenyl group at position 5 and a phenolic moiety at position 2. The thiatricyclo system introduces significant ring strain and electronic effects due to sulfur incorporation, which may influence reactivity and binding interactions compared to analogous carbocyclic systems. While direct synthesis data for this compound are absent in the provided evidence, analogous imidazole derivatives synthesized via Suzuki-Miyaura cross-coupling (e.g., compounds 14 and 15 in ) suggest that palladium-catalyzed coupling strategies could be applicable for its preparation .
Properties
IUPAC Name |
4-(4-dibenzothiophen-2-yl-5-phenyl-1H-imidazol-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2OS/c30-20-13-10-18(11-14-20)27-28-25(17-6-2-1-3-7-17)26(29-27)19-12-15-24-22(16-19)21-8-4-5-9-23(21)31-24/h1-16,30H,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCADDCFEMGGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC5=C(C=C4)SC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazol-2-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of a dibenzothiophene derivative with an imidazole precursor under acidic or basic conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The phenyl and dibenzothiophene groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, imidazoline derivatives from reduction, and various substituted aromatic compounds from electrophilic aromatic substitution .
Scientific Research Applications
4-(4-Dibenzo[b,d]thien-2-yl-5-phenyl-1H-imidazol-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-(5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Heterocycles : The target compound’s thiatricyclo system distinguishes it from simpler imidazole derivatives (e.g., 14 , 15 ) and imidazolones (7f ). ’s tetrazatetracyclo analogue shares polycyclic complexity but replaces sulfur with additional nitrogen atoms, likely altering electronic properties and solubility .
Notes and Limitations
Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound are unavailable in the provided evidence. Computational modeling or synthesis studies are needed to fill these gaps.
Structural Complexity : The thiatricyclo system’s strain and stereoelectronic effects warrant further investigation to compare stability/reactivity with ’s tetrazatetracyclo system .
Diverse Applications: While imidazole derivatives are widely explored in drug discovery (–4), the target compound’s unique structure may offer novel applications in catalysis or materials science.
Biological Activity
The compound 4-(5-phenyl-4-{8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}-1H-imidazol-2-yl)phenol represents a novel class of heterocyclic compounds with potential biological activities, particularly in the area of cancer treatment. This article reviews the biological activity of this compound based on various studies and provides a comprehensive overview of its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The molecular structure of the compound is complex, featuring a thiatricyclo core and an imidazole moiety, which contribute to its biological activity. The compound's IUPAC name and molecular formula are essential for identifying its properties and potential interactions in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives of imidazole and thiatriene compounds. The specific compound has shown promising results in inhibiting the proliferation of several cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity against MCF-7 cells, with IC50 values indicating effective growth inhibition. Cell viability assays revealed that treatment with varying concentrations resulted in reduced cell survival rates without inducing apoptosis, suggesting a necrotic mode of cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 14.85 | Inhibition of proliferation without apoptosis |
| HeLa | 32.4 | Induction of necrosis |
| HL-60 | 40.3 | Cytotoxic effects |
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways that regulate cell division and growth.
- Induction of Necrosis : Unlike traditional chemotherapeutics that promote apoptosis, this compound appears to trigger necrotic cell death in certain cancer types .
- DNA Interaction : Preliminary studies suggest that the compound may interact with DNA, leading to fragmentation and subsequent cell death .
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
- A study involving a derivative with structural similarities reported significant anticancer activity against multiple cancer cell lines, including breast and lung cancers, emphasizing the importance of structural modifications in enhancing biological activity .
Research Findings
Research has consistently shown that modifications to the core structure can lead to enhanced biological efficacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
